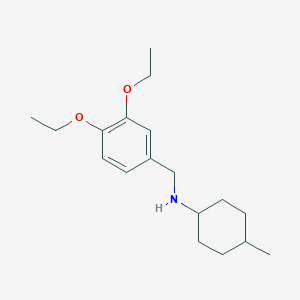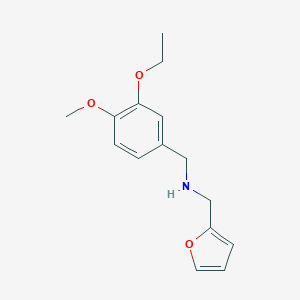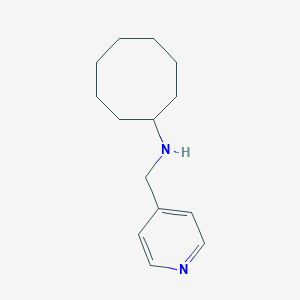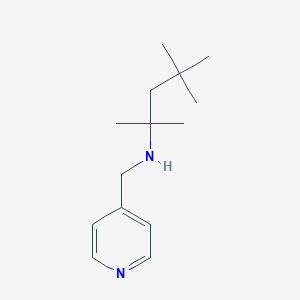![molecular formula C10H14N6S B499447 {2-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL}[(PYRIDIN-2-YL)METHYL]AMINE](/img/structure/B499447.png)
{2-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL}[(PYRIDIN-2-YL)METHYL]AMINE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
{2-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL}[(PYRIDIN-2-YL)METHYL]AMINE is a complex organic compound that features a tetrazole ring, a pyridine ring, and a sulfanyl linkage
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of {2-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL}[(PYRIDIN-2-YL)METHYL]AMINE typically involves multiple steps. One common approach is the reaction of 1-methyl-1H-tetrazole-5-thiol with 2-bromoethylamine, followed by the reaction with 2-pyridinemethanol under basic conditions. The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and catalysts such as sodium hydride (NaH).
Industrial Production Methods
化学反应分析
Types of Reactions
{2-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL}[(PYRIDIN-2-YL)METHYL]AMINE can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The nitro group on the pyridine ring can be reduced to an amine.
Substitution: The hydrogen atoms on the tetrazole ring can be substituted with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) can be used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted tetrazoles.
科学研究应用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology
In biological research, {2-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL}[(PYRIDIN-2-YL)METHYL]AMINE is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an antimicrobial and anticancer agent.
Medicine
In medicinal chemistry, this compound is being explored for its potential as a drug candidate. Its ability to interact with various biological targets makes it a promising lead compound for the development of new therapeutics.
Industry
In the industrial sector, this compound is used in the development of new materials with unique properties, such as enhanced thermal stability and conductivity.
作用机制
The mechanism of action of {2-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL}[(PYRIDIN-2-YL)METHYL]AMINE involves its interaction with specific molecular targets. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing it to bind to enzymes and receptors in a similar manner. The pyridine ring can interact with aromatic residues in proteins, enhancing binding affinity. The sulfanyl linkage can undergo redox reactions, modulating the activity of redox-sensitive targets.
相似化合物的比较
Similar Compounds
1-Methyl-5-aminotetrazole: Similar tetrazole ring but lacks the pyridine and sulfanyl groups.
2-Pyridinemethanol: Contains the pyridine ring but lacks the tetrazole and sulfanyl groups.
5-Methyl-1H-tetrazole: Similar tetrazole ring but lacks the pyridine and sulfanyl groups.
Uniqueness
{2-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL}[(PYRIDIN-2-YL)METHYL]AMINE is unique due to its combination of a tetrazole ring, a pyridine ring, and a sulfanyl linkage. This unique structure allows it to interact with a wide range of biological targets and undergo various chemical reactions, making it a versatile compound in both research and industrial applications.
属性
分子式 |
C10H14N6S |
|---|---|
分子量 |
250.33g/mol |
IUPAC 名称 |
2-(1-methyltetrazol-5-yl)sulfanyl-N-(pyridin-2-ylmethyl)ethanamine |
InChI |
InChI=1S/C10H14N6S/c1-16-10(13-14-15-16)17-7-6-11-8-9-4-2-3-5-12-9/h2-5,11H,6-8H2,1H3 |
InChI 键 |
XUARZXFHJHNDMP-UHFFFAOYSA-N |
SMILES |
CN1C(=NN=N1)SCCNCC2=CC=CC=N2 |
规范 SMILES |
CN1C(=NN=N1)SCCNCC2=CC=CC=N2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[3-methoxy-4-(thiophen-2-ylmethoxy)benzyl]cyclopropanamine](/img/structure/B499364.png)

![1-[3-ethoxy-4-(prop-2-en-1-yloxy)phenyl]-N-(furan-2-ylmethyl)methanamine](/img/structure/B499367.png)

![1-(furan-2-yl)-N-[(2-methoxynaphthalen-1-yl)methyl]methanamine](/img/structure/B499370.png)
![2-{[(9-ethyl-9H-carbazol-3-yl)methyl]amino}ethanol](/img/structure/B499372.png)

![4-{[(2-furylmethyl)amino]methyl}benzoic acid](/img/structure/B499378.png)
![2-[(furan-2-ylmethyl)amino]-1-phenylpropan-1-ol](/img/structure/B499379.png)


![N-cyclooctyl-N-[(1-methyl-1H-pyrrol-2-yl)methyl]amine](/img/structure/B499382.png)
![1-[4-(benzyloxy)-3-ethoxyphenyl]-N-(furan-2-ylmethyl)methanamine](/img/structure/B499383.png)
![1-(furan-2-yl)-N-{3-methoxy-4-[(4-methylbenzyl)oxy]benzyl}methanamine](/img/structure/B499384.png)
